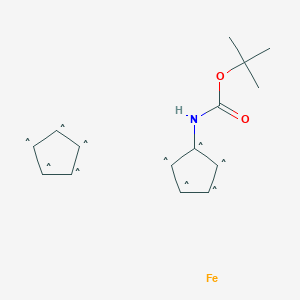

CID 50999462

Description

Contextualization of CID 50999462 as a Research Probe

This compound is cataloged as a research compound with the molecular formula C₁₅H₁₉FeNO₂ and a molecular weight of 301.16 g/mol . researchgate.netvulcanchem.com Its structure features a ferrocene (B1249389) moiety linked to an amino acid derivative. The presence of both organic and metallic components gives it unique physicochemical properties that can be exploited in various research settings. While detailed studies explicitly using this compound as a research probe are not extensively documented in publicly available literature, its characteristics suggest its potential utility in several areas of scientific inquiry.

The concept of a "research probe" refers to a molecule used to study biological systems. Such probes can be used to understand the function of a protein, elucidate a signaling pathway, or validate a potential drug target. The value of a research probe lies in its specificity and its ability to produce a measurable effect. In the context of this compound, its potential as a research probe can be inferred from its structural attributes and the broader applications of similar compounds. For instance, organometallic compounds are increasingly being used as scaffolds in medicinal chemistry due to their three-dimensional structures, which can lead to novel binding interactions with biological targets.

The use of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and docking simulations, has been suggested for uncharacterized compounds like this compound to predict their biological activities. vulcanchem.com These predictive models can help in identifying potential protein targets and designing focused screening assays to validate these predictions. The structural information of this compound, including its SMILES notation, provides the basis for such in silico studies. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₉FeNO₂ |

| Molecular Weight | 301.16 g/mol |

| CAS Number | 339195-19-6 |

| Standard InChI Key | FPVUHGGVOZDUQX-UHFFFAOYSA-N |

It is important to note that some databases present conflicting information, with an alternative molecular formula of C₁₃H₉FNO also being associated with this compound. vulcanchem.com This highlights the need for careful verification of compound identity in research.

Historical Perspective of Analogous Compound Classes in Scientific Inquiry

The core scaffold of many compounds analogous to this compound is the pyrazolopyrimidine nucleus. This heterocyclic system is a fusion of a pyrazole (B372694) and a pyrimidine (B1678525) ring and has been a subject of intense scientific investigation for decades. ekb.eg The initial interest in pyrazolopyrimidines stemmed from their structural similarity to purines, which are fundamental components of nucleic acids. researchgate.net This resemblance led to their evaluation as potential antimetabolites for cancer and viral therapies. ekb.eg

The pyrazolopyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has led to the development of a wide array of pyrazolopyrimidine derivatives with diverse biological activities. researchgate.net Over the years, research has demonstrated their efficacy as:

Anticancer agents: Targeting various kinases involved in cell growth and proliferation. nih.govbenthamdirect.com

Anti-inflammatory agents: By inhibiting enzymes like cyclooxygenases (COX).

Antiviral agents.

Antimicrobial agents. researchgate.net

Central Nervous System (CNS) agents.

The development of synthetic methodologies to create diverse libraries of pyrazolopyrimidine derivatives has been a major focus of organic and medicinal chemistry. ekb.egresearchgate.net These methods range from classical condensation reactions to more modern techniques like one-pot synthesis and multi-component reactions, allowing for the systematic exploration of the chemical space around this important scaffold. ekb.eg

Rationale for Continued Academic Investigation of this compound and its Derivatives

The continued academic interest in this compound and its derivatives is driven by several factors. The pyrazolopyrimidine scaffold, a key feature of many analogous compounds, continues to be a fertile ground for the discovery of new therapeutic agents. researchgate.net The ability to modify this core structure at various positions allows for the fine-tuning of biological activity and selectivity, a crucial aspect of modern drug design. researchgate.net

Recent research has focused on developing pyrazolopyrimidine derivatives as highly potent and selective inhibitors of specific protein kinases, which are key players in many diseases, particularly cancer. rsc.org For instance, derivatives have been designed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. rsc.org The structure-activity relationship (SAR) studies of these derivatives help in understanding the key molecular interactions responsible for their biological effects, guiding the design of more potent and specific molecules. nih.gov

Furthermore, the unique organometallic nature of this compound itself presents an interesting avenue for exploration. The incorporation of a metal atom like iron can introduce novel electronic and steric properties that are not accessible with purely organic molecules. This could lead to new mechanisms of action or improved pharmacokinetic profiles.

The investigation of derivatives of compounds like this compound is also propelled by the need to overcome drug resistance, a significant challenge in the treatment of cancer and infectious diseases. By creating novel chemical entities, researchers aim to develop agents that can circumvent existing resistance mechanisms.

Examples of Biologically Active Pyrazolopyrimidine Derivatives

| Compound Class | Biological Activity |

| 1,3,4-trisubstituted pyrazolopyrimidines | Antiproliferative activity in mantle cell lymphoma. benthamdirect.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition of CDK2, showing potential as anticancer agents. rsc.org |

| Pyrazolopyrimidine-based compounds | Inhibition of various kinases, demonstrating broad therapeutic potential. nih.gov |

Properties

InChI |

InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVUHGGVOZDUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FeNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for CID 50999462

The established synthetic routes for this compound are primarily multi-step procedures, building upon a central quinazoline (B50416) scaffold. nih.govrsc.org

The synthesis of UNC0638 has been reported through a multi-step sequence. nih.gov A common strategy starts with a substituted aniline (B41778) precursor which undergoes a series of reactions including acylation, cyclization, chlorination, and subsequent nucleophilic substitutions to build the final molecule. nih.gov

One detailed synthesis of UNC0638 involves several key transformations:

Acylation and Cyclization: The synthesis can begin with an aniline intermediate which is acylated with cyclohexanoyl chloride. This is followed by an oxidative cyclization to form the quinazolinone core. nih.gov

Chlorination: The resulting quinazolinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a chloroquinazoline intermediate. nih.gov

Nucleophilic Substitution: This chloro-intermediate then undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. First, it is condensed with an appropriate amine, such as 1-isopropylpiperidin-4-amine. nih.govoncotarget.com

Final Modifications: The concluding steps involve debenzylation of a protecting group and elongation of the resulting phenol (B47542) under Mitsunobu conditions to install the 7-position side chain, yielding the final product, UNC0638. nih.gov

A general and well-established two-step procedure is often employed for creating libraries of analogous diaminoquinazolines. This involves the reaction of a 2,4-dichloroquinazoline (B46505) derivative with various amines at the 4-position, followed by a subsequent reaction with a second amine at the 2-position. rsc.org

While multi-step syntheses are well-documented, specific one-pot reaction schemes for the total synthesis of this compound are not prominently featured in the reviewed scientific literature. The sequential nature of the nucleophilic substitutions on the quinazoline core typically necessitates separate, controlled steps.

The structure of this compound contains a chiral center at the piperidine (B6355638) ring. However, the existing literature on its synthesis does not emphasize enantioselective or diastereoselective approaches. The syntheses reported generally utilize commercially available or readily synthesized racemic or achiral building blocks. rsc.org While the stereochemistry of inhibitors can be crucial for biological activity, as seen in other contexts, specific methods to control the stereochemistry of UNC0638 have not been a primary focus of the cited studies. acs.org

One-Pot Reaction Schemes

Development of Novel Synthetic Routes

The development of new synthetic methods often aims to improve efficiency, safety, and environmental impact.

The application of green chemistry, or sustainable chemistry, principles specifically to the synthesis of this compound is not extensively documented. vapourtec.com The reported syntheses often employ traditional organic solvents and reagents. nih.gov Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, a goal that could be pursued in future optimizations of the UNC0638 synthesis. vapourtec.com

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, reaction control, and scalability. syrris.commdpi.com The types of reactions used in the synthesis of this compound, such as nucleophilic aromatic substitutions (SNAr), are well-suited for flow chemistry applications. vapourtec.comnih.gov This technology allows for rapid heating and cooling, precise control over reaction time, and the ability to handle hazardous intermediates more safely. syrris.com While the direct application of flow chemistry to synthesize UNC0638 is not detailed in the reviewed literature, its principles are highly relevant for the large-scale and efficient production of this and related chemical probes. amt.ukunisa.it

Research Findings: Structure-Activity Relationship (SAR) of UNC0638 Analogs

Modifications to the quinazoline scaffold of UNC0638 have been explored to understand the structural requirements for inhibitory activity. The following table summarizes key findings from a study on UNC0638-derived SPIN1 inhibitors, which provides insight into the compound's chemical modifications. nih.gov

| Compound | Modification from UNC0638 Structure | Target | IC50 (nM) |

|---|---|---|---|

| UNC0638 (1) | Baseline Structure | SPIN1 | 7,360 ± 346 |

| Compound 2 | Introduction of an amino group at the 2-position | SPIN1 | 312 ± 13 |

| Compound 3 | Introduction of a hydroxy group at the 2-position | SPIN1 | 3,990 ± 126 |

| Compound 4 | 2-methylamino group | SPIN1 | 2,060 ± 139 |

| Compound 6 | Replacement of 4-amino-piperidinyl group with 4-cyclohexylmethylamino group | SPIN1 | 1,740 ± 77 |

| Compound 7 | Replacement of 4-amino-piperidinyl group with 4-pyrrolidinyl group | SPIN1 | 838 ± 33 |

Flow Chemistry Applications

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Through systematic modifications of a lead compound, researchers can identify key functional groups and structural features that are essential for efficacy.

The core structure, or scaffold, of a drug molecule provides the essential framework for its interaction with biological targets. Modifications to this scaffold can lead to profound changes in activity. The development of Remdesivir was inspired by earlier work on nucleoside analogues isolated from marine sponges, such as spongouridine (B1667586) and spongothymidine. frontiersin.org The replacement of the ribose sugar with an arabinose sugar, for instance, was a key scaffolding modification that led to the development of early antiviral drugs like vidarabine. frontiersin.org

For Remdesivir, the core scaffold is the C-nucleoside GS-441524. acs.org This scaffold itself has been the subject of modification studies. For example, replacing the sugar moiety with a cyclopentyl ring led to the discovery of Aristeromycin, a nucleoside analogue with potent antiviral properties. nih.gov Another modification involves replacing the sulfur atom in an oxathiolane sugar with an oxygen atom to yield a dioxolane sugar, which has been explored in the development of anti-HIV analogues. nih.gov These examples highlight how altering the fundamental ring structure of the scaffold can be a fruitful strategy for discovering new antiviral agents. frontiersin.orgnih.gov

Varying the substituents on a fixed chemical scaffold is a common and effective strategy in SAR studies. In the context of Remdesivir and its analogues, modifications at several positions of the nucleoside have been explored. scienceopen.com

A critical substituent on the Remdesivir scaffold is the 1'-cyano group. rsc.orgnih.gov SAR studies on various 1'-substituted analogues revealed that the 1'-cyano analogue displayed a broad spectrum of antiviral activity against a range of viruses. nih.gov This modification is thought to enhance the bioavailability of the compound and help it overcome viral proofreading mechanisms. frontiersin.org

Computational studies have also been employed to explore the impact of different substituents. For instance, derivatives of Remdesivir with iodo, trifluoromethyl, and hydroxyl groups have been computationally designed and evaluated for their binding affinity to viral proteins like RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). biorxiv.org These studies suggested that derivatives with an iodo substituent (D-I), a trifluoromethyl group (D-CF3), and a hydroxyl group (D-OH) could have stronger binding affinities than the parent drug. biorxiv.org

Table 1: Computationally Predicted Binding Affinities of Remdesivir Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Remdesivir | RdRp | -8.0 |

| D-I | RdRp | -9.5 |

| D-CF3 | RdRp | -8.8 |

| D-OH | RdRp | -8.9 |

| Remdesivir | MPro | -7.0 |

| D-I | MPro | -6.6 |

| D-CF3 | MPro | -7.5 |

| D-OH | MPro | -7.1 |

Data sourced from computational studies on Remdesivir derivatives. biorxiv.org

Isosteric replacement involves substituting one atom or group of atoms with another that has a similar size, shape, and electronic configuration. This strategy is widely used to improve the pharmacological properties of a lead compound.

Fluorine is a common isosteric replacement for hydrogen or a hydroxyl group in nucleoside drug design. nih.govnih.gov Its small size allows it to mimic hydrogen, while its high electronegativity is similar to that of a hydroxyl group, which can facilitate recognition by viral enzymes. nih.govmdpi.com The incorporation of fluorine can also enhance metabolic stability and lipophilicity. vulcanchem.comwgtn.ac.nz For example, 2'-fluoro substitution is a common modification in nucleoside analogues. researchgate.net

Another isosteric modification is the replacement of a hydrogen atom with a methyl group. nih.gov The position of this substitution is critical. For instance, replacing the 4'-hydrogen with a methyl group in adenosine (B11128) analogues led to a significant decrease in activity, whereas a methyl group at the 3'-position increased activity. nih.gov

A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This strategy is often employed to overcome issues such as poor membrane permeability or rapid metabolism of the active drug. acs.org

Remdesivir itself is a prime example of a ProTide prodrug. acs.orgacs.org The parent nucleoside, GS-441524, is not highly cell-permeable and requires phosphorylation to its active triphosphate form. acs.orgnih.gov The ProTide strategy masks the polar phosphate (B84403) group with a phosphoramidate (B1195095) moiety, which enhances cell permeability. acs.org Once inside the cell, the ProTide is enzymatically cleaved to release the monophosphate of the nucleoside, which is then further phosphorylated to the active triphosphate. acs.orgacs.orgnih.gov

Different ester groups on the ProTide moiety have been investigated to optimize the delivery of the active metabolite. nih.govnih.gov For example, Remdesivir and its methylpropyl ester analogue (MeRDV) were found to deliver significantly more of the active triphosphate metabolite to the lungs in mouse models compared to other analogues. nih.govnih.gov This is attributed to their high cell permeability and susceptibility to cleavage by the enzyme Cathepsin A. nih.govacs.org Another prodrug strategy involves masking the hydroxyl groups on the ribose sugar with ester moieties, as seen in the oral prodrug GS-621763, an isopropyl ester of GS-441524. nih.gov

Table 2: Comparison of Different Prodrug Strategies for GS-441524

| Compound | Prodrug Strategy | Key Features |

|---|---|---|

| Remdesivir (RDV) | ProTide (ethylbutyl ester) | High cell permeability, efficient delivery of active metabolite to the lungs. nih.govnih.gov |

| MeRDV | ProTide (methylpropyl ester) | Similar to RDV, efficient delivery to the lungs. nih.govnih.gov |

| IsoRDV | ProTide (isopropyl ester) | Lower efficiency in delivering active metabolite compared to RDV and MeRDV. nih.govnih.gov |

| GS-621763 | Ester prodrug (isopropyl esters on ribose) | Designed for oral administration, but with very low oral bioavailability (<2%). nih.govnih.gov |

This table summarizes findings from comparative studies of GS-441524 prodrugs. nih.govnih.gov

These derivatization strategies highlight the intricate process of optimizing a lead compound into a viable drug candidate. Through careful modification of the chemical scaffold, substituents, and the use of sophisticated prodrug approaches, medicinal chemists can significantly enhance the therapeutic potential of antiviral agents.

Article on Compound this compound Cannot Be Generated

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient publicly available information to construct the requested article. The specified outline requires in-depth, scientifically accurate details regarding the molecular and structural basis of this compound's activity, which are not present in accessible databases or research publications.

The required sections and subsections of the requested article include:

Molecular and Structural Basis of Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-Based Pharmacophore Modeling

A thorough investigation for data to populate these specific topics for CID 50999462 has been unsuccessful. Scientific literature on the positional scanning of derivatives, the effects of different substituents, conformational analyses, or the influence of stereochemistry on the biological activity of this particular compound could not be located. Similarly, no 2D-QSAR, 3D-QSAR, or ligand-based pharmacophore models specific to this compound appear to have been published and made publicly available.

Without access to peer-reviewed research or extensive database entries detailing these specific areas of study for this compound, it is not possible to generate a professional, authoritative, and scientifically accurate article that adheres to the provided outline and content requirements. Any attempt to do so would be based on speculation and would not meet the standards of factual accuracy.

Therefore, the generation of the requested article focusing solely on the chemical compound "this compound" cannot be completed at this time. Should relevant scientific studies on this compound be published and become accessible in the future, the creation of such an article may become feasible.

Statistical Validation and Predictive Power of QSAR Models

There is no publicly available information regarding the development, statistical validation, or predictive power of any Quantitative Structure-Activity Relationship (QSAR) models specifically involving this compound.

Computational Approaches in Molecular Design and Interaction Analysis

No specific molecular docking studies featuring this compound have been published. Consequently, there is no information on the development or application of scoring functions for this particular compound.

There are no available research findings or data from molecular dynamics simulations of this compound in complex with any biological target.

No studies have been found that report the use of free energy perturbation calculations to determine the binding affinity or other thermodynamic properties of this compound.

There is no information to suggest that this compound has been used as a scaffold or starting point in any de novo design strategies.

No virtual screening campaigns or library design efforts that specifically include or focus on this compound have been documented in publicly accessible literature. While general methodologies for creating and screening compound libraries are common, specific applications to this compound are not found. criver.com

Biological Mechanism of Action and Molecular Target Identification

Elucidation of Specific Molecular Targets

The primary molecular target of CID 50999462 has been identified in the context of Human Immunodeficiency Virus 1 (HIV-1) replication. The compound specifically interferes with the function of the viral trans-activator of transcription (Tat) protein.

Target Deconvolution Strategies

While specific target deconvolution studies for this compound are not extensively detailed in the public domain, its discovery was the result of a high-throughput screen of a compound library using a dual-reporter assay designed to identify inhibitors of Tat-mediated transcription nih.gov. This phenotype-based discovery approach is a common strategy in drug discovery, where the subsequent identification of the precise molecular target, or "target deconvolution," is a critical step researchgate.netresearchgate.net. For compounds discovered through such screens, a variety of chemical proteomics and other methodologies are typically employed to pinpoint the direct binding partner(s). These can include affinity purification, photoaffinity labeling, and cellular thermal shift assays (CETSA) researchgate.net.

Enzyme Inhibition/Activation Kinetics and Mechanisms

This compound functions as an inhibitor of a crucial process in the HIV-1 life cycle: Tat-mediated transcriptional elongation. The compound has demonstrated potent inhibitory effects on HIV-1 infectivity, with a half-maximal effective concentration (EC50) reported to be in the sub-micromolar range nih.gov.

The mechanism of this inhibition involves the modulation of epigenetic processes. Specifically, this compound has been shown to inhibit the ejection of histone H3 at the long-terminal repeat (LTR) promoter region of the integrated provirus nih.govasm.org. The viral Tat protein normally recruits cellular factors that lead to histone modification and chromatin remodeling, creating a favorable environment for transcriptional elongation. By preventing the removal of histone H3, this compound effectively maintains a repressive chromatin state, thus blocking viral gene expression.

Further evidence for its epigenetic mechanism of action comes from studies where treatment with the histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), abolished the antiviral potency of the compound nih.govasm.org. This suggests that this compound's activity is dependent on the epigenetic landscape regulated by histone acetylation and that it likely targets a pathway involving Tat-regulated epigenetic modulation to exert its inhibitory effect nih.govasm.org.

While detailed kinetic parameters (e.g., Kᵢ, kₒₙ, kₒբբ) for the interaction of this compound with its direct target are not available in the reviewed literature, the available data strongly points to the disruption of the Tat-P-TEFb (positive transcription elongation factor b) axis and its downstream consequences on chromatin structure as the core inhibitory mechanism.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound/Analog Class | Target/Process | Reported Activity (IC₅₀/EC₅₀) | Source(s) |

| This compound (and potent derivatives) | HIV-1 Infectivity | 0.17 - 0.24 µM | nih.gov |

| This compound | Tat-mediated viral transcription | Potent Inhibition | nih.govasm.org |

| 1,3,4-Oxadiazole (B1194373) derivatives | α-glucosidase | Variable (e.g., 17.11 ± 0.02 µg/mL for one derivative) | bioline.org.br |

| 1,3,4-Oxadiazole derivatives | Butyrylcholinesterase (BChE) | Variable (e.g., 31.0 ± 0.73 µg/mL for one derivative) | bioline.org.br |

| 1,3,4-Oxadiazole derivatives | Lipoxygenase (LOX) | Variable | scielo.br |

This table is generated based on available data for this compound and general findings for its chemical class. The activities of other 1,3,4-oxadiazole derivatives are presented to illustrate the potential for this scaffold to interact with various enzymes and are not direct activities of this compound.

Receptor Binding Affinity and Selectivity Profiling

There is no publicly available data regarding the receptor binding affinity and selectivity profile of this compound against a panel of cellular receptors. The primary mechanism of action appears to be intracellular, targeting the protein-protein and protein-RNA interactions involved in HIV-1 transcription rather than binding to a cell surface receptor.

Investigation of Downstream Signaling Pathways

The inhibition of Tat-mediated transcription by this compound is expected to have significant downstream effects on viral production and potentially on host cell signaling pathways that are modulated by HIV-1 Tat.

Cellular Pathway Mapping via Omics Technologies (Proteomics, Metabolomics)

Direct proteomics or metabolomics studies to map the cellular pathways affected by this compound have not been reported. However, based on its mechanism of action, several downstream consequences can be inferred.

Proteomics: A proteomics-based investigation would likely reveal a significant reduction in the expression of all HIV-1 proteins, as their transcription is blocked. Furthermore, the HIV-1 Tat protein is known to interact with and modulate the expression and function of numerous host cell proteins. By inhibiting Tat's function, this compound could indirectly reverse these Tat-induced changes in the host cell proteome, potentially impacting pathways related to inflammation, apoptosis, and cell cycle regulation.

Metabolomics: Viral infections, including HIV-1, are known to reprogram host cell metabolism to support viral replication. Tat itself can influence cellular metabolism. A metabolomics study could potentially show that treatment with this compound leads to a metabolic profile in infected cells that is closer to that of uninfected cells. This would be a downstream consequence of shutting down viral protein production and Tat's metabolic influence.

Reporter Gene Assays and Functional Readouts

While traditional reporter gene assays are not the primary method for evaluating GSK2194069, functional cellular assays serve as effective readouts for its target engagement and activity. A key functional assay involves tracing the incorporation of stable isotopes, such as ¹³C-labeled acetate, into cellular lipids. caymanchem.comresearchgate.net Treatment with GSK2194069 leads to a dose-dependent decrease in the synthesis of new fatty acids and phospholipids, which can be quantified using techniques like NMR spectroscopy or mass spectrometry. caymanchem.commedchemexpress.comresearchgate.net For instance, in A549 non-small cell lung cancer cells, GSK2194069 decreased phosphatidylcholine levels with a half-maximum effective concentration (EC₅₀) of 15.5 nM. medchemexpress.comresearchgate.net These assays provide a direct functional measure of FASN inhibition within intact cells. caymanchem.comresearchgate.net

Kinase/Phosphatase Cascade Analysis

The direct mechanism of action for GSK2194069 is the inhibition of the FASN enzyme, not the direct modulation of a kinase or phosphatase. sci-hub.segoogle.com However, its activity has downstream consequences on cellular signaling pathways. Inhibition of FASN alters the metabolic landscape of the cell, which can indirectly impact signaling cascades sensitive to metabolic shifts, such as the mTOR pathway. mdpi.com Co-targeting FASN with an mTOR inhibitor has been shown to suppress uveal melanoma growth by inhibiting glucose utilization and TCA cycle metabolism. mdpi.com

Importantly, studies have shown that treatment with GSK2194069 inhibits lipid synthesis without decreasing the total protein expression levels of FASN itself. caymanchem.commedchemexpress.comresearchgate.net This suggests the compound's effect is a direct enzymatic inhibition rather than an indirect effect through a signaling cascade that regulates FASN gene expression or protein stability.

Modulation of Cellular Processes

Effects on Cell Proliferation and Apoptosis in In Vitro Models

GSK2194069 has demonstrated significant anti-proliferative effects across a variety of cancer cell lines that rely on de novo fatty acid synthesis. nih.gov The inhibition of FASN depletes the cell of fatty acids required for membrane production and energy, leading to cell growth arrest and, in some cases, apoptosis. nih.govnih.gov For example, it attenuates the proliferation of A549 non-small-cell lung cancer cells with an EC₅₀ of 15 nM. caymanchem.com The anti-proliferative effects are mechanistically linked to FASN inhibition, as the growth inhibition can be rescued by supplementing the culture medium with palmitate, the main product of the FASN pathway. researchgate.net In studies on prostate cancer cells, GSK2194069 inhibited cell proliferation in a concentration-dependent manner and was shown to induce apoptosis. nih.gov

| Cell Line | Cancer Type | Effect | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| A549 | Non-Small-Cell Lung Cancer | Inhibits cell growth/proliferation | 15 nM (EC₅₀) | caymanchem.comresearchgate.net |

| LNCaP-LN3 | Prostate Cancer | Inhibits cell proliferation | Significant reduction at 50 μM | medchemexpress.comnih.gov |

| KATO-III | Gastric Cancer | Decreases lipid synthesis | Effective at 100 nM | caymanchem.commedchemexpress.com |

| MKN-45 | Gastric Cancer | Decreases lipid synthesis | Effective at 100 nM | caymanchem.commedchemexpress.com |

| SNU-1 | Gastric Cancer | Decreases lipid synthesis | Effective at 100 nM | caymanchem.commedchemexpress.com |

| HL-60 | Myeloid Leukemia | Inhibits cell survival | High sensitivity compared to other leukemia lines | researchgate.net |

| BT-474 | Breast Cancer | Did not affect proliferation in lipid-rich media | N/A | nih.gov |

Impact on Cellular Differentiation and Phenotype

FASN-mediated fatty acid synthesis is recognized as a critical metabolic feature for the acquisition and maintenance of pluripotency and can influence cellular reprogramming. nih.gov Inhibition of this pathway can therefore impact cellular differentiation processes. nih.gov Pharmacological blockade of FASN is reported to affect cellular states, and GSK2194069 has been used as a tool compound to study these effects. nih.gov While detailed studies on GSK2194069's specific impact on various differentiation lineages are limited, its role as a potent FASN inhibitor makes it a relevant probe for investigating the link between metabolism and cell fate. nih.gov Treatment with other FASN inhibitors has been shown to cause notable morphological changes in cancer cells. nih.gov

Influence on Cell Migration and Invasion

The role of FASN in promoting cancer cell migration and invasion is an area of active research, as altered lipid composition can affect membrane fluidity and signaling platforms involved in cell motility. mdpi.com Inhibition of FASN is generally associated with a decrease in the migratory and invasive potential of cancer cells. mdpi.com For example, inhibitors of enzymes like Carnitine Palmitoyltransferase 1A (CPT1A) and Fatty Acid Transport Protein 1 (FATP1) have been shown to decrease migration and invasion in breast and ovarian cancer cells. mdpi.com While other FASN inhibitors have been shown to inhibit cell migration and invasion, specific data detailing the influence of GSK2194069 on these processes were not prominently available in the reviewed literature. nih.gov

Phenotypic Screening and Mechanism-Independent Discovery

GSK2194069 was originally identified through a target-based high-throughput screening campaign designed to find inhibitors of the FASN enzyme. sci-hub.se However, it has since been incorporated into mechanism-independent phenotypic screening libraries to explore cellular vulnerabilities. repec.orgnih.gov For example, it is part of the CeMM Library of Metabolic Drugs (CLIMET), a collection of 243 compounds used to probe metabolic dependencies in diverse cancer cell lines. repec.orgnih.gov In a phenotypic screen of myeloid leukemia cell lines, GSK2194069 was identified as a selective hit, showing particular efficacy against the HL-60 cell line. researchgate.netnih.gov Such phenotypic screening approaches use the compound as a chemical probe to uncover contextual biological insights and identify cancer-specific metabolic dependencies without pre-supposing the target. repec.orgresearchgate.net This demonstrates the utility of a well-characterized, target-selective inhibitor like GSK2194069 in broader, discovery-oriented phenotypic screens. researchgate.net

Preclinical in Vitro and in Vivo Investigations

In Vitro Cellular and Biochemical Assay Development

There is no published research on the development of specific assays for CID 50999462. This includes a lack of information on high-throughput screening, cell-based functional assays, and direct enzyme or receptor interaction studies.

High-Throughput Screening (HTS) Assay Design and Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential drug candidates. nih.govevotec.comwikipedia.org The process involves the use of automated systems to perform millions of biochemical, genetic, or pharmacological tests. wikipedia.org However, there are no records of HTS campaigns that have included or identified this compound as a hit compound. The design and validation of any specific HTS assay for this compound remain undocumented.

Cell-Based Functional Assays

Cell-based functional assays are crucial for understanding a compound's effect on cellular processes in a biologically relevant context. oncolines.comtebubio.combmglabtech.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and signal transduction. precisionformedicine.com A thorough literature search did not yield any studies that have employed cell-based functional assays to evaluate the biological activity of this compound.

Isolated Enzyme and Receptor Assays

To determine a compound's mechanism of action, researchers often utilize assays with isolated enzymes or receptors. merckmillipore.comgiffordbioscience.comnih.gov These experiments can reveal whether a compound directly interacts with and modulates the activity of a specific biological target. nih.gov For this compound, there is no publicly available data from isolated enzyme or receptor binding assays to suggest a specific molecular target.

Label-Free Technologies for Target Engagement

Label-free technologies offer an advantage in drug discovery by allowing the study of compound-target interactions without the need for chemical modification of the compound. drughunter.comrsc.orgnih.gov Methods such as thermal shift assays can provide evidence of direct binding to a target protein. drughunter.com No studies utilizing label-free technologies to investigate the target engagement of this compound have been reported.

Advanced In Vitro Models for Mechanistic Studies

The use of advanced in vitro models that more closely mimic human physiology is a growing trend in preclinical research. nih.govnih.govbiocompare.com

3D Cell Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models provide a more physiologically relevant environment compared to traditional 2D cell cultures, offering better insights into disease and drug responses. nih.govols-bio.comnih.govpeerj.com These complex systems can better replicate the in vivo architecture and cellular interactions of tissues. biocompare.comols-bio.com There is currently no evidence to suggest that this compound has been investigated using 3D cell culture or organoid models to elucidate its mechanism of action or therapeutic potential.

Co-Culture Systems for Cell-Cell Interaction Studies

There are no published studies that have utilized this compound in co-culture systems to investigate cell-cell interactions. Co-culture methodologies are critical for mimicking the complex microenvironment of tissues, where different cell types communicate and influence each other's behavior. apicalscientific.com For instance, co-cultures of cancer cells with stromal cells or immune cells can provide valuable insights into tumor progression and response to therapy. However, the application of this compound in such systems has not been documented in the available scientific literature.

Microfluidic Platforms and Organ-on-a-Chip Systems

Similarly, there is no evidence of this compound being evaluated on microfluidic platforms or organ-on-a-chip systems. These advanced in vitro models offer a more physiologically relevant environment by incorporating three-dimensional cell culture and fluid flow, which can better predict human responses to chemical compounds. researchgate.netcore.ac.uk While ferrocene (B1249389) derivatives have been mentioned in the context of materials for biosensing chips, specific studies employing this compound to assess its effects on organ-level function are not available. researchgate.net

In Vivo Studies in Research Animal Models

No in vivo studies have been specifically conducted on this compound. The following sections address the requested topics in the context of related aminoferrocene compounds to provide a framework for potential future investigations.

Selection and Justification of Relevant Animal Models

For the broader class of aminoferrocene derivatives, which often exhibit anticancer properties, the selection of animal models is typically driven by the therapeutic area of interest. fau.denih.gov In oncology, common models include:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are useful for evaluating the direct antitumor activity of a compound. For example, a study on an aminoferrocene derivative used a mouse xenograft model of DU145 and SW620 cancer cell lines.

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are valuable for studying the interplay between the compound, the tumor, and the host immune system. A murine Nemeth-Kellner lymphoma (NK/Ly) model has been used to evaluate the in vivo efficacy of aminoferrocene derivatives. scienceopen.comnih.gov

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development. google.com

The justification for a particular model rests on its ability to recapitulate key aspects of the human disease being studied.

Pharmacodynamic Endpoints and Biomarker Development

For ferrocene-based compounds, a common mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. researchgate.netmdpi.comnih.gov Therefore, relevant pharmacodynamic endpoints in preclinical studies could include:

Measurement of ROS levels in tumor tissue.

Assessment of DNA damage (e.g., 8-oxo-guanine levels), which is a consequence of oxidative stress. samipubco.com

Evaluation of mitochondrial membrane potential , as mitochondria are often a target of these compounds. fau.denih.govscienceopen.com

Biomarkers could be developed to monitor these effects and to provide evidence of target engagement and biological activity in vivo.

Efficacy Studies in Disease-Relevant Preclinical Models

While no efficacy studies exist for this compound, research on related aminoferrocene derivatives has shown promising results. For instance, an aminoferrocene derivative demonstrated a significant reduction in tumor volume in an MDA-MB-231-tumor-bearing mouse model. mdpi.com Another study reported that an unusual aminoferrocene agent exhibited an anticancer effect in a murine Nemeth-Kellner lymphoma model. scienceopen.comnih.gov In a study on aminoferrocene-based prodrugs, an optimized compound was found to strongly suppress the growth of Guerin's carcinoma in vivo.

The table below summarizes hypothetical data points that would be collected in such an efficacy study.

| Animal Model | Compound | Tumor Growth Inhibition (%) | Change in Biomarker Levels |

| MDA-MB-231 Xenograft | Fc-SelSA | Significant reduction | Increased HDAC inhibition |

| NK/Ly Model | Aminoferrocene derivative 3d | 21% regressing tumors | Increased mitochondrial ROS |

Methodologies for Assessing Target Engagement In Vivo

Confirming that a compound interacts with its intended molecular target within a living organism is a critical step in drug development. pelagobio.com For organometallic compounds like ferrocene derivatives, several methodologies can be employed:

Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a target protein upon ligand binding in tissues and organs from preclinical models, providing direct evidence of target engagement. pelagobio.com

Positron Emission Tomography (PET): By labeling the compound with a positron-emitting isotope (e.g., ¹⁸F), its biodistribution and accumulation at the target site can be visualized and quantified in vivo. This has been applied to N-alkylaminoferrocene prodrugs to study their biodistribution in tumor-bearing mice. researchgate.net

Enzyme Inhibition and Chemogenomic Profiling: These methods can identify the primary target of a compound, as demonstrated for an organometallic derivative of fluconazole (B54011) where lanosterol (B1674476) 14α-demethylase was confirmed as the target. nih.govresearchgate.net

Imaging Techniques for In Vivo Research (e.g., PET, MRI)

Following a comprehensive review of scientific literature and chemical databases, there is no publicly available information regarding the use of the specific chemical compound identified as "this compound" in preclinical in vivo imaging studies, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI).

Searches for this compound identifier have resulted in conflicting chemical structures and have not yielded any published research detailing its application or evaluation as an imaging agent. While the broader class of compounds to which one of the potential structures belongs—ferrocene derivatives—has been investigated for imaging purposes, these findings are not specific to this compound.

For instance, various ferrocene-based agents have been explored for their potential in biomedical imaging. Some studies have focused on developing ferrocene-conjugated nanoplatforms as contrast agents for MRI. google.comresearchgate.net These agents leverage the paramagnetic properties of ferrocene derivatives to enhance T1 or T2 relaxation times, thereby improving image contrast. researchgate.netnih.gov Other research has investigated the use of ferrocene derivatives labeled with radioisotopes, such as Fluorine-18, for PET imaging to monitor biodistribution and target engagement of potential therapeutics in vivo. d-nb.infonih.gov Specifically, radiolabeled ferrocene guest molecules have been used in pretargeted PET imaging methodologies in animal models. nih.gov

However, without specific studies on this compound, no data on its biodistribution, target specificity, or efficacy as a PET or MRI agent can be provided. The research on related ferrocene compounds indicates a potential mechanism of action but does not allow for extrapolation to this specific, uncharacterized compound.

Therefore, no detailed research findings or data tables concerning the in vivo imaging applications of this compound can be generated.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Hypotheses based on CID 50999462

The unique structural and chemical properties of MOFs, such as this compound, open up a variety of therapeutic hypotheses that could be investigated. The presence of an iron core, organic linkers, and a porous structure are key features that could be leveraged for medical applications. researchgate.netnih.gov

One primary area of investigation could be its use as a delivery vehicle for therapeutic agents. The porous nature of MOFs allows for the encapsulation and controlled release of drugs, which could be particularly beneficial for targeted cancer therapy or for delivering drugs with poor solubility. Future research could focus on loading this compound with known anticancer drugs and studying the release kinetics and efficacy in cancer cell lines.

Another therapeutic avenue to explore is its potential in gas therapy. researchgate.net Certain gases, like nitric oxide or carbon monoxide, have therapeutic effects but are challenging to deliver safely and effectively. The iron center in this compound could potentially bind and release such gases in a controlled manner at a target site.

Furthermore, the inherent properties of the compound itself might be of therapeutic interest. The iron component suggests that it could be explored for applications in magnetic resonance imaging (MRI) as a contrast agent or in magnetic hyperthermia treatment for tumors.

Development of Advanced Methodologies for Studying this compound

To fully understand and exploit the potential of this compound, the development and application of advanced analytical and characterization methodologies are crucial. While standard techniques provide basic information, a deeper understanding requires more sophisticated approaches.

Table 1: Advanced Methodologies for this compound Research

| Methodology | Application in this compound Research |

| In-situ X-ray Crystallography | To study the dynamic structural changes of the MOF during guest molecule uptake and release, providing insights into the mechanism of action for drug delivery. |

| Neutron Scattering | To precisely locate hydrogen atoms within the structure and to study the dynamics of encapsulated molecules. |

| Solid-State NMR Spectroscopy | To probe the local environment of both the metal centers and the organic linkers, offering detailed information about the framework's structure and guest-host interactions. |

| Advanced Mass Spectrometry Techniques | Such as ion mobility-mass spectrometry, to study the gas-phase structure and stability of the MOF and its fragments. |

| Correlative Light and Electron Microscopy | To visualize the interaction of the MOF with biological systems at multiple scales, from the cellular to the subcellular level. |

These advanced techniques will provide a more comprehensive picture of the structure-property relationships of this compound, which is essential for its rational design and application.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and can be powerful tools in accelerating the study of this compound. cas.orgacs.orgfrontiersin.org These computational approaches can be applied across the entire research and development pipeline.

One key application is in the prediction of properties. By training ML models on existing data from other MOFs, it may be possible to predict various properties of this compound, such as its gas adsorption capacity, stability in different environments, and potential toxicity. nih.gov This can help to prioritize experimental efforts and guide the design of new, related MOFs with improved characteristics.

AI can also be instrumental in analyzing the large and complex datasets generated by the advanced methodologies described in the previous section. sciltp.com For instance, ML algorithms could help to identify subtle patterns in spectroscopic or imaging data that might be missed by human observers, leading to new insights into the compound's behavior.

Furthermore, generative AI models could be used to design novel derivatives of this compound with optimized properties for specific applications. nih.gov By learning the underlying chemical rules from a vast database of known compounds, these models can propose new structures that are likely to be stable and have the desired functionalities.

Collaborative Opportunities and Interdisciplinary Research Initiatives

The multifaceted nature of research on a compound like this compound necessitates a highly interdisciplinary and collaborative approach. solubilityofthings.comlabby.jpillinois.edu Progress in this area will be significantly enhanced by bringing together experts from various fields.

Table 2: Potential Interdisciplinary Collaborations for this compound Research

| Collaborating Discipline | Potential Contribution |

| Materials Science | Expertise in the synthesis, characterization, and functionalization of MOFs. chemrxiv.org |

| Computational Chemistry | Development of theoretical models to understand the electronic structure and reactivity of the compound. |

| Pharmacology and Toxicology | Evaluation of the therapeutic efficacy and safety profile of the compound and its drug-loaded formulations. |

| Biomedical Engineering | Design and fabrication of delivery systems and medical devices incorporating this compound. |

| Data Science | Application of AI and ML techniques for data analysis, property prediction, and novel compound design. rsc.org |

Establishing research consortia or participating in joint research programs can foster the exchange of ideas and resources, ultimately accelerating the translation of basic research into tangible applications. International collaborations could also provide access to unique expertise and infrastructure. labby.jp

Addressing Research Challenges and Limitations in this compound Investigation

Despite the promising outlook, the investigation of this compound is not without its challenges and limitations. Proactively identifying and addressing these hurdles will be critical for the successful advancement of its research.

A primary challenge for many MOFs is their long-term stability, particularly in biological environments. researchgate.netresearchgate.net Research will need to thoroughly investigate the stability of this compound under physiological conditions to determine its suitability for in vivo applications.

The scalability of synthesis is another significant hurdle. researchgate.net While a compound may be readily synthesized on a small laboratory scale, developing a cost-effective and reproducible method for large-scale production is often a major challenge that needs to be addressed for any potential commercial or clinical application.

Furthermore, a comprehensive understanding of the toxicology and biocompatibility of this compound and its potential degradation products is paramount. researchgate.net Rigorous in vitro and in vivo studies will be required to ensure its safety before it can be considered for any therapeutic use.

Finally, the inherent complexity of MOFs can make their characterization and quality control challenging. researchgate.net Establishing standardized protocols for the synthesis and analysis of this compound will be essential to ensure the reproducibility and reliability of research findings across different laboratories. Addressing these challenges head-on will pave the way for a more complete and impactful investigation of this promising compound.

Q & A

How to formulate a focused research question when investigating the physicochemical properties of CID 50999462?

Methodological Answer: Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does solvent polarity (intervention) affect the crystallization behavior (outcome) of this compound (population) compared to non-polar solvents (comparison) under controlled temperature conditions (time)?" .

Q. What systematic approaches ensure a comprehensive literature review for this compound-related studies?

Methodological Answer: Use Boolean operators in databases (SciFinder, PubMed) to combine terms like "this compound synthesis" AND "spectroscopic characterization." Prioritize primary sources and track citation networks via tools like Web of Science. Validate findings against secondary sources (reviews, patents) while noting publication date ranges to identify knowledge gaps .

Q. How to design reproducible synthesis protocols for this compound while minimizing batch variability?

Methodological Answer: Document reaction parameters (temperature, catalyst loading, stoichiometry) in triplicate and include negative controls. Adhere to reporting standards outlined by journals (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Use high-purity reagents and validate outcomes via NMR/HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activities of this compound across studies?

Methodological Answer: Perform meta-analysis to identify confounding variables (e.g., reaction scale, catalyst pretreatment). Replicate key experiments under standardized conditions and apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies. Cross-validate with spectroscopic data (XRD, FTIR) to confirm structural consistency .

Q. What advanced computational methods complement experimental studies of this compound’s reaction mechanisms?

Methodological Answer: Combine DFT calculations (Gaussian, ORCA) with kinetic modeling (COPASI) to simulate transition states and rate-determining steps. Validate predictions using isotopic labeling experiments and in situ IR monitoring. Ensure alignment between computational parameters (basis sets, solvation models) and experimental conditions .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives using multi-omics data?

Methodological Answer: Integrate metabolomics (LC-MS) and transcriptomics (RNA-seq) datasets via bioinformatics pipelines (KNIME, Cytoscape). Apply multivariate analysis (PCA, PLS-DA) to correlate structural modifications (e.g., functional group substitutions) with biological activity. Use cheminformatics tools (RDKit, PyMol) for 3D SAR visualization .

Key Methodological Considerations

- Data Validation: Cross-check experimental results with orthogonal techniques (e.g., NMR for purity, mass spectrometry for molecular weight) to ensure reliability .

- Ethical Reporting: Clearly distinguish between observed data and speculative interpretations in publications to avoid overgeneralization .

- Resource Utilization: Leverage institutional access to specialized databases (e.g., Reaxys, CAS SciFinder) for comprehensive compound-specific data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.